

# Application Notes and Protocols for Aurantinidin as a pH Indicator

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## Compound of Interest

Compound Name: Aurantinidin

Cat. No.: B104973

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## Introduction

**Aurantinidin** is a water-soluble, red plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] As with other anthocyanidins, its molecular structure changes in response to varying pH levels, resulting in a distinct color shift. This property makes **aurantinidin** a promising natural pH indicator for various laboratory applications, offering a non-toxic and environmentally benign alternative to synthetic indicators. These notes provide detailed protocols for the characterization and application of **aurantinidin** as a pH indicator.

**Aurantinidin** is a hydroxy derivative of pelargonidin and has been identified in plants such as *Impatiens aurantiaca* and cultivars of the genus *Alstroemeria*. [2] Its stability is pH-dependent, with the red-colored flavylum cation being the predominant form in acidic conditions. [3] As the pH increases, **aurantinidin** undergoes deprotonation and structural transformations, leading to a cascade of color changes.

## Data Presentation: pH-Dependent Color Profile of Aurantinidin

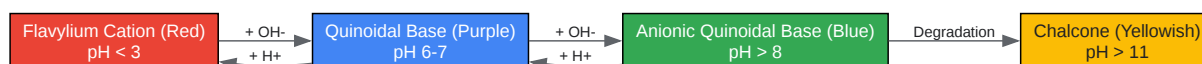
While extensive quantitative data for pure **aurantinidin** is not widely available, the following table summarizes the expected color changes based on the general behavior of anthocyanidins and available spectral information. The maximum absorbance ( $\lambda_{\text{max}}$ ) in acidic

conditions has been reported to be approximately 495 nm.[3] The colors at other pH values are extrapolated from the known behavior of similar anthocyanidins.

pH Range	Observed Color (Predicted)	Predominant Chemical Form(s)	Maximum Absorbance ( $\lambda_{\text{max}}$ )
< 3	Red	Flavylium Cation	~495 nm[3]
4 - 5	Reddish-Purple	Flavylium Cation / Quinoidal Base	Not Specified
6 - 7	Purple	Quinoidal Base	Not Specified
8 - 9	Blue	Anionic Quinoidal Base	Not Specified
10 - 11	Greenish-Blue	Anionic Quinoidal Base	Not Specified
> 12	Yellowish-Green (Degradation may occur)	Chalcone	Not Specified

## Signaling Pathways and Molecular Transformations

The color-changing behavior of **aurantinidin** is governed by pH-dependent equilibrium reactions that alter its molecular structure. The following diagram illustrates the general transformation pathway for anthocyanidins.



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Caption: pH-induced structural transformations of anthocyanidins.

## Experimental Protocols

## Protocol 1: Preparation of an Aurantinidin-Rich Extract for Use as a pH Indicator

This protocol describes a general method for extracting **aurantinidin** from plant sources for use as a pH indicator.

### Materials:

- Plant material containing **aurantinidin** (e.g., petals of *Impatiens aurantiaca*)
- Extraction solvent: Ethanol or methanol acidified with a small amount of hydrochloric acid (e.g., 0.1% HCl)
- Mortar and pestle or blender
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator (optional)
- Storage vials

### Procedure:

- Sample Preparation: Obtain fresh or dried plant material. If fresh, wash and gently pat dry.
- Extraction:
  - Grind approximately 10 g of the plant material into a fine powder or paste using a mortar and pestle or a blender.
  - Suspend the ground material in 100 mL of the acidified extraction solvent.
  - Stir or sonicate the mixture for 30-60 minutes at room temperature, protected from direct light.
- Filtration: Filter the mixture through filter paper to remove solid plant debris. Collect the filtrate, which contains the **aurantinidin** extract.

- **Concentration (Optional):** If a more concentrated indicator solution is desired, the solvent can be partially removed using a rotary evaporator at a temperature below 40°C.
- **Storage:** Store the extract in a sealed, dark vial at 4°C to minimize degradation.

## Protocol 2: Characterization of the pH-Dependent Color Changes of Aurantinidin

This protocol details the procedure for determining the specific color transitions and corresponding absorption spectra of the **aurantinidin** extract at various pH levels.

Materials:

- **Aurantinidin** extract (from Protocol 1)
- A series of buffer solutions with pH values ranging from 2 to 12 (e.g., citrate, phosphate, and carbonate buffers)
- Test tubes or a 96-well plate
- pH meter
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** In a series of test tubes, add 2 mL of each buffer solution.
- **Indicator Addition:** To each test tube, add a small, consistent amount (e.g., 100 µL) of the **aurantinidin** extract. Mix well.
- **Color Observation:** Visually observe and record the color of the solution in each test tube against a white background.
- **Spectrophotometric Analysis:**
  - For each pH, use the corresponding buffer solution as a blank in the spectrophotometer.

- Measure the UV-Vis spectrum of each solution from 380 nm to 800 nm to determine the maximum absorbance ( $\lambda_{\text{max}}$ ).
- Data Compilation: Create a table to summarize the pH, observed color, and  $\lambda_{\text{max}}$  for each sample.

## Protocol 3: Acid-Base Titration Using Aurantinidin Extract as an Indicator

This protocol provides a method for using the prepared **aurantinidin** extract as an indicator in a standard acid-base titration.

Materials:

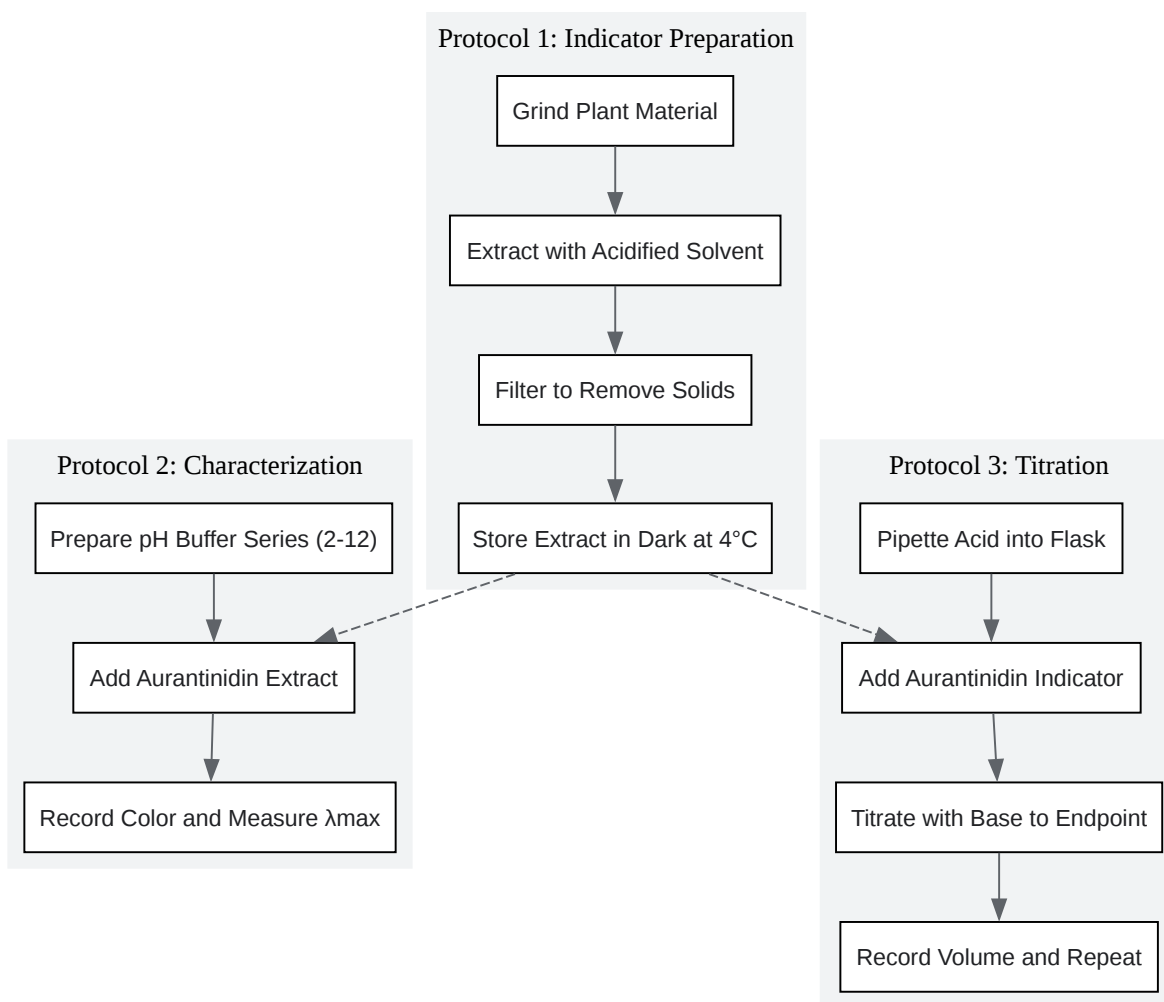
- **Aurantinidin** extract (from Protocol 1)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Buret, pipette, and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- White tile or white paper

Procedure:

- Titration Setup:
  - Rinse and fill the buret with the 0.1 M NaOH solution. Record the initial volume.
  - Pipette a known volume (e.g., 25 mL) of the 0.1 M HCl solution into an Erlenmeyer flask.
- Adding the Indicator: Add 3-5 drops of the **aurantinidin** extract to the HCl solution in the flask. The solution should turn a distinct red color.

- **Titration:** Place the flask on a magnetic stirrer with a white background. Slowly add the NaOH solution from the buret to the HCl solution while constantly stirring.
- **Endpoint Determination:** The endpoint of the titration is reached when the solution undergoes a sharp and persistent color change from red to purple or blue.
- **Record Volume:** Record the final volume of the NaOH solution added.
- **Repeat:** Repeat the titration at least two more times to ensure accuracy and precision.

## Experimental Workflow Diagram



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Caption: Experimental workflow for using **aurantinidin** as a pH indicator.

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## References

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- 2. Aurantinidin - Wikipedia [en.wikipedia.org]
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